1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-methoxyphenyl)piperazine is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a piperazine ring substituted with a methoxyphenyl group
Preparation Methods
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-methoxyphenyl)piperazine typically involves multiple steps. One common synthetic route starts with the preparation of the pyridine ring, which is then chlorinated and trifluoromethylated. The piperazine ring is separately synthesized and substituted with a methoxyphenyl group. These two intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. .
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and other diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals, where its unique chemical properties are leveraged to enhance the efficacy and stability of products
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. For example, it has been shown to inhibit bacterial phosphopantetheinyl transferase, an enzyme essential for bacterial cell viability and virulence. This inhibition disrupts bacterial metabolism and growth, making the compound a potential antibacterial agent. The molecular pathways involved include the inhibition of enzyme activity and the disruption of metabolic processes .
Comparison with Similar Compounds
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-methoxyphenyl)piperazine can be compared with other similar compounds, such as:
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: This compound also contains a trifluoromethylpyridine moiety but differs in its substitution pattern and functional groups.
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine: This compound has a similar pyridine ring but differs in the attached functional groups and overall structure. The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H17ClF3N3O |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C17H17ClF3N3O/c1-25-15-5-3-2-4-14(15)23-6-8-24(9-7-23)16-13(18)10-12(11-22-16)17(19,20)21/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
GSKXEAXMKZUSDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.